molecular formula C10H9NO B570005 6-Methylisoquinolin-4-ol CAS No. 1511622-59-5

6-Methylisoquinolin-4-ol

Cat. No.: B570005
CAS No.: 1511622-59-5
M. Wt: 159.188
InChI Key: RUNAPEDCXMYTFA-UHFFFAOYSA-N
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Description

6-Methylisoquinolin-4-ol is an organic compound that belongs to the family of isoquinolines. Isoquinolines are nitrogen-containing heterocyclic compounds that are significant due to their wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylisoquinolin-4-ol can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylamines with carbonyl compounds under acidic conditions. Another method involves the use of palladium-catalyzed coupling reactions followed by cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Methylisoquinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinolines, which have significant applications in medicinal chemistry .

Scientific Research Applications

6-Methylisoquinolin-4-ol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methylisoquinolin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to altered cellular functions. The compound’s structure allows it to interact with various biological molecules, making it a versatile agent in medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 6-position and hydroxyl group at the 4-position make it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

6-methylisoquinolin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-2-3-8-5-11-6-10(12)9(8)4-7/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNAPEDCXMYTFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=NC=C2C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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